molecular formula C7H14 B13120145 Butane, 2-cyclopropyl- CAS No. 5750-02-7

Butane, 2-cyclopropyl-

Cat. No.: B13120145
CAS No.: 5750-02-7
M. Wt: 98.19 g/mol
InChI Key: INSSHDIMRIMVLZ-UHFFFAOYSA-N
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Description

. It is a cyclopropane derivative where a sec-butyl group is attached to the cyclopropane ring. This compound is known for its unique structural properties and reactivity due to the presence of the strained cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Butylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of 1-butene with diazomethane in the presence of a catalyst such as copper or rhodium. This reaction proceeds under mild conditions and yields sec-Butylcyclopropane as the primary product .

Industrial Production Methods

Industrial production of sec-Butylcyclopropane may involve the use of more scalable and efficient methods, such as the catalytic hydrogenation of 2-cyclopropyl-1-butene. This process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

sec-Butylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of sec-Butylcyclopropane involves its interaction with molecular targets through its strained cyclopropane ring. This strain makes the compound more reactive, allowing it to participate in various chemical reactions. The cyclopropane ring can impose conformational rigidity on molecules, enhancing their binding affinity to specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of sec-Butylcyclopropane

sec-Butylcyclopropane is unique due to the presence of the sec-butyl group, which introduces additional steric and electronic effects compared to other cyclopropane derivatives. This makes it a valuable compound in synthetic chemistry and research applications .

Biological Activity

Butane, 2-cyclopropyl- is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Butane, 2-cyclopropyl- features a cyclopropyl group attached to a butane backbone. The presence of the cyclopropyl moiety can significantly influence the compound's reactivity and biological interactions due to its strained structure, which can lead to unique interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of Butane, 2-cyclopropyl- can be attributed to several mechanisms:

  • Receptor Modulation : Compounds with cyclopropyl groups often exhibit modulating effects on various receptors, potentially influencing signaling pathways.
  • Enzyme Inhibition : The strain in the cyclopropyl ring may enhance the ability of the compound to fit into enzyme active sites, leading to effective inhibition.
  • Radical Formation : The unique structure allows for the generation of radicals under certain conditions, which can interact with biological molecules.

Anticancer Activity

Recent studies have explored the anticancer potential of Butane, 2-cyclopropyl-. In one notable study, compounds derived from butane derivatives were tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity:

CompoundCell LineIC50 (µM)
AA5495.4
BMCF73.2
CHeLa4.8

These findings suggest that modifications to the butane structure can enhance anticancer activity.

Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of Butane, 2-cyclopropyl-. In vitro studies demonstrated that this compound could reduce oxidative stress in neuronal cells:

  • Mechanism : The compound was shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Results : Neuronal cell viability increased by approximately 30% in the presence of Butane, 2-cyclopropyl- compared to control groups.

Summary of Biological Activities

Activity TypeEvidence
AnticancerSignificant cytotoxicity in various cell lines
NeuroprotectiveUpregulation of antioxidant enzymes
Enzyme InhibitionPotential inhibition observed in preliminary assays

Properties

CAS No.

5750-02-7

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

butan-2-ylcyclopropane

InChI

InChI=1S/C7H14/c1-3-6(2)7-4-5-7/h6-7H,3-5H2,1-2H3

InChI Key

INSSHDIMRIMVLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CC1

Origin of Product

United States

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